molecular formula C25H30N2O6 B13634735 (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid

(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid

Cat. No.: B13634735
M. Wt: 454.5 g/mol
InChI Key: UJKZCXKNRNLJBO-PFSPSOJWSA-N
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Description

(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used for protecting the amino group during peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection efficiently, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is essential for purifying the compound to meet the stringent requirements of pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Plays a role in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of high-purity peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group facilitates the selective protection and deprotection of amino groups, allowing for precise control over peptide synthesis. This compound’s ability to form stable intermediates is crucial for its role in biochemical reactions and drug development.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the Fmoc group. This combination allows for selective reactions and high stability, making it a valuable tool in peptide synthesis and other biochemical applications.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C25H30N2O6/c1-4-14(2)21(23(29)26-22(15(3)28)24(30)31)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-22,28H,4,13H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)/t14?,15-,21+,22+/m1/s1

InChI Key

UJKZCXKNRNLJBO-PFSPSOJWSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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